![molecular formula C23H18N6OS B3984126 5-({[3-(DIPHENYLMETHYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1-PHENYL-1,2,3,4-TETRAZOLE](/img/structure/B3984126.png)
5-({[3-(DIPHENYLMETHYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1-PHENYL-1,2,3,4-TETRAZOLE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the reaction of amidoximes with acid chlorides in a basic medium . The resulting oxadiazole intermediate is then further reacted with appropriate reagents to introduce the sulfanyl and tetrazole groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-({[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen heterocycles.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-({[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The oxadiazole and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
- 1,2,4-Triazoles
Uniqueness
5-({[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1,2,3,4-tetrazole is unique due to its combination of oxadiazole and tetrazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzhydryl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS/c1-4-10-17(11-5-1)21(18-12-6-2-7-13-18)22-24-20(30-26-22)16-31-23-25-27-28-29(23)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJOUNSALDYNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CSC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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